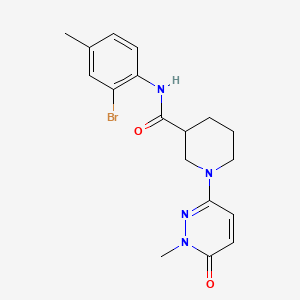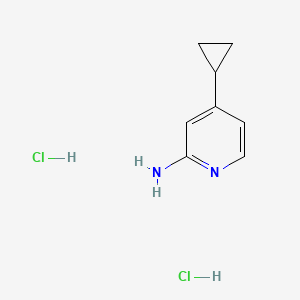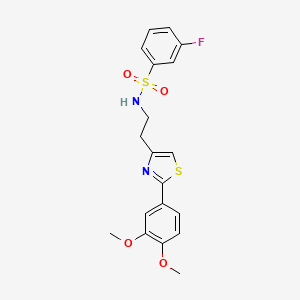
N-(2-(2-(3,4-二甲氧基苯基)噻唑-4-基)乙基)-3-氟苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-3-fluorobenzenesulfonamide is a complex organic compound featuring a thiazole ring, a fluorobenzenesulfonamide group, and a dimethoxyphenyl moiety
科学研究应用
Chemistry
In chemistry, N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-3-fluorobenzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may exhibit activity against certain pathogens due to the presence of the thiazole ring, which is known for its antimicrobial properties. Research is ongoing to explore its potential as an antibacterial, antifungal, or antiviral agent.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. The presence of the fluorobenzenesulfonamide group suggests possible applications in the development of anti-inflammatory or anticancer drugs.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
Target of action
Thiazole derivatives are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets of these compounds can vary greatly depending on their structure and substituents.
Mode of action
The mode of action of thiazole derivatives can also vary depending on their specific targets. For example, some thiazole derivatives have been found to inhibit certain enzymes, disrupt cell membranes, or interfere with DNA synthesis .
Biochemical pathways
Thiazole derivatives can affect a variety of biochemical pathways. For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, disrupt cell signaling pathways, or interfere with metabolic processes .
Pharmacokinetics
The pharmacokinetics of thiazole derivatives can vary greatly depending on their structure and substituents. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence the bioavailability of these compounds .
Result of action
The molecular and cellular effects of thiazole derivatives can include changes in cell morphology, inhibition of cell growth, induction of cell death, and changes in gene expression .
Action environment
The action, efficacy, and stability of thiazole derivatives can be influenced by a variety of environmental factors, such as pH, temperature, and the presence of other substances .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-3-fluorobenzenesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable leaving group on the thiazole ring is replaced by the dimethoxyphenyl moiety.
Introduction of the Fluorobenzenesulfonamide Group: The final step involves the sulfonation of the intermediate compound with a fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize the production yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
相似化合物的比较
Similar Compounds
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzenesulfonamide: This compound is similar but lacks the fluorine atom, which may affect its biological activity and chemical properties.
Thiazole-based sulfonamides: These compounds share the thiazole and sulfonamide moieties but differ in their substituents, leading to variations in their biological activities.
Uniqueness
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-3-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions
This detailed overview provides a comprehensive understanding of N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-3-fluorobenzenesulfonamide, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S2/c1-25-17-7-6-13(10-18(17)26-2)19-22-15(12-27-19)8-9-21-28(23,24)16-5-3-4-14(20)11-16/h3-7,10-12,21H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWWUVRDSMWELG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CC(=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea](/img/structure/B2586917.png)
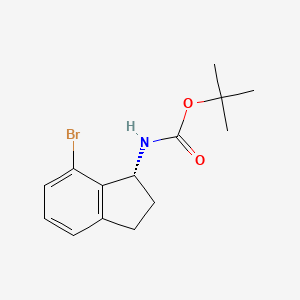


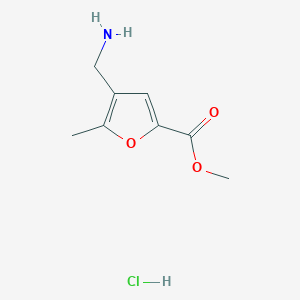
![6-isopropyl-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2586927.png)
![2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2586929.png)
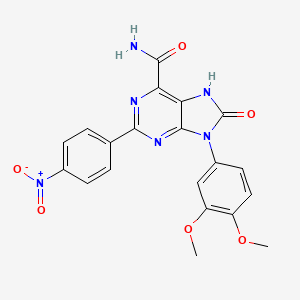
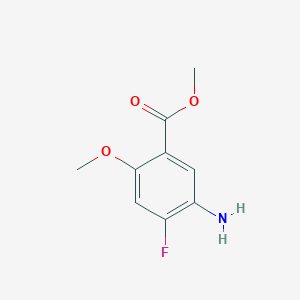
![8-[4-(diphenylmethyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2586932.png)
![2-cyclopropyl-1-{1-[(pyridin-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2586934.png)
![7-methyl-3-(4-(methylsulfonyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2586937.png)
